molecular formula C17H16Cl2O3 B1668851 Chloropropylate CAS No. 5836-10-2

Chloropropylate

Cat. No.: B1668851
CAS No.: 5836-10-2
M. Wt: 339.2 g/mol
InChI Key: AXGUBXVWZBFQGA-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Chloropropylate interacts with various enzymes, proteins, and other biomolecules. When carbon 14 labelled this compound was administered orally to pairs of male and female rats at about 1.6 mg/kg, the radioactivity was excreted in the urine and faeces .

Cellular Effects

It is known that this compound can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Chloropropylate can be synthesized through the esterification of 4,4’-dichlorobenzilic acid with isopropanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to ensure complete conversion of the acid to the ester . Industrial production methods would likely involve similar steps but on a larger scale, with additional purification steps to ensure the final product’s purity.

Chemical Reactions Analysis

Chloropropylate undergoes various chemical reactions, including:

Scientific Research Applications

Chloropropylate has been used in various scientific research applications, including:

Comparison with Similar Compounds

Chloropropylate is similar to other organochlorine acaricides such as dicofol and tetradifon. it is unique in its specific mode of action and its relatively low toxicity to mammals and fish . Other similar compounds include:

    Dicofol: Another organochlorine acaricide used to control mites.

    Tetradifon: A selective acaricide used against spider mites.

    Propargite: An acaricide used to control a wide range of mites on crops.

This compound’s uniqueness lies in its specific inhibition of oxidative phosphorylation and its relatively low environmental impact compared to some other organochlorine compounds .

Properties

IUPAC Name

propan-2-yl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate
Source PubChem
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InChI

InChI=1S/C17H16Cl2O3/c1-11(2)22-16(20)17(21,12-3-7-14(18)8-4-12)13-5-9-15(19)10-6-13/h3-11,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGUBXVWZBFQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5041778
Record name Chloropropylate
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Molecular Weight

339.2 g/mol
Source PubChem
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Physical Description

Colorless or white solid; [HSDB]
Record name Chloropropylate
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Boiling Point

148-150 °C @ 0.5 mm Hg
Record name CHLOROPROPYLATE
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Solubility

At 20 °C: 700 g/L acetone, dichloromethane; 50 g/L hexane; 300 g/L methanol; 130 g/L n-octanol; 500 g/L toluene, In water, 10 mg/L @ 20 °C.
Record name CHLOROPROPYLATE
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Density

1.36 g/cu cm @ 20 °C
Record name CHLOROPROPYLATE
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Vapor Pressure

0.00000018 [mmHg], 1.8X10-7 mm Hg @ 20 °C
Record name Chloropropylate
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Mechanism of Action

... DDT, DDE, TDE, Kelthane, chlorobenzilate, chloropropylate and Acarol were found to be inhibitory towards both heavy beef heart mitochondrial (HBHM) NADH-oxidase and succinoxidase enzyme systems. Dichlorobenzophenone and p-chlorophenol were less inhibitory towards the HBHM NADH-oxidase and did not inhibit the succinoxidase enzyme system. DDA did not inhibit either of the electron transport systems. Carbaryl was not inhibitory towards both HBHM oxidase systems, whereas its degradative product dihydroxynaphthalene was inhibitory at the same concentration. Furadan, Matacil, Baygon and Dimetilan were only slightly inhibitory towards the mitochondrial NADH-oxidase system and did not inhibit the succinoxidase system. Zectran was inhibitory towards the NADH-oxidase system and was not inhibitory towards the succinoxidase system. DDT, DDE and TDE, dihydroxynaphthalene and 1-naphthol inhibited the NADH-oxidase enzyme system on the substrate side of cytochrome c, whereas Kelthane inhibited on the oxygen side.
Record name CHLOROPROPYLATE
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Color/Form

WHITE POWDER, Colorless crystals.

CAS No.

5836-10-2
Record name Chloropropylate
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Record name Chloropropylate
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Melting Point

73 °C, MP: 66-72 °C /Technical product/
Record name CHLOROPROPYLATE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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